molecular formula C11H8Cl2N2O B14038039 2-(2,5-Dichlorophenyl)pyrimidine-5-methanol

2-(2,5-Dichlorophenyl)pyrimidine-5-methanol

Cat. No.: B14038039
M. Wt: 255.10 g/mol
InChI Key: QPUBQSKNKUATLO-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)pyrimidine-5-methanol is a chemical compound with the molecular formula C11H8Cl2N2O and a molecular weight of 255.10 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a 2,5-dichlorophenyl group and a methanol group at the 5-position. It is used primarily in laboratory research and the manufacture of various substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)pyrimidine-5-methanol typically involves the reaction of 2,5-dichlorobenzaldehyde with a pyrimidine derivative under specific conditions. One common method includes the use of a base such as sodium methoxide in a solvent like butanol, followed by heating under reflux . The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems may also be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)pyrimidine-5-methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atoms or to modify the pyrimidine ring.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-(2,5-Dichlorophenyl)pyrimidine-5-carboxylic acid.

    Reduction: 2-(2,5-Dichlorophenyl)pyrimidine.

    Substitution: 2-(2,5-Diaminophenyl)pyrimidine-5-methanol.

Scientific Research Applications

2-(2,5-Dichlorophenyl)pyrimidine-5-methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)pyrimidine-5-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s structure allows it to bind with high affinity to certain proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)pyrimidine-5-methanol
  • 2-(2,6-Dichlorophenyl)pyrimidine-5-methanol
  • 2-(3,5-Dichlorophenyl)pyrimidine-5-methanol

Uniqueness

2-(2,5-Dichlorophenyl)pyrimidine-5-methanol is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the methanol group at the 5-position of the pyrimidine ring also contributes to its distinct properties compared to other similar compounds .

Properties

Molecular Formula

C11H8Cl2N2O

Molecular Weight

255.10 g/mol

IUPAC Name

[2-(2,5-dichlorophenyl)pyrimidin-5-yl]methanol

InChI

InChI=1S/C11H8Cl2N2O/c12-8-1-2-10(13)9(3-8)11-14-4-7(6-16)5-15-11/h1-5,16H,6H2

InChI Key

QPUBQSKNKUATLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC=C(C=N2)CO)Cl

Origin of Product

United States

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